N-(3,4-dimethoxyphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide
Description
Compound ID: F356-0747
Molecular Formula: C₂₄H₂₆N₄O₄
Molecular Weight: 434.49 g/mol
Key Features:
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4/c1-15(2)11-23-26-27-24(32-23)19-12-16-7-5-6-8-18(16)28(19)14-22(29)25-17-9-10-20(30-3)21(13-17)31-4/h5-10,12-13,15H,11,14H2,1-4H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRGUQNKHHXLCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Oxadiazole Ring Formation: The oxadiazole ring can be formed by cyclization of a hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride.
Coupling Reactions: The final step involves coupling the indole and oxadiazole moieties with the acetamide group. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram quantities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding quinones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the indole and phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of halogenated derivatives and other substituted products.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and potential biological activity.
Pharmacology: Studied for its interactions with various biological targets, including enzymes and receptors.
Materials Science: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related acetamide derivatives containing indole, oxadiazole, or substituted aryl groups. Key comparisons include:
Table 1: Structural and Functional Comparison
Key Findings :
Structural Divergence: F356-0747 lacks the sulfanyl (-S-) bridge present in compounds 8t, 8u, 8v, and 8w, which may reduce metabolic instability compared to sulfur-containing analogs .
Physicochemical Properties :
- Lipophilicity : F356-0747 (logP = 4.245) is more lipophilic than 8w (logP ~3.5, estimated) and 2a (logP ~3.8), favoring better blood-brain barrier penetration but possibly limiting solubility .
- Molecular Weight : At 434.49 g/mol, F356-0747 exceeds typical drug-like thresholds (≤500 g/mol), which may impact oral bioavailability compared to lighter analogs like 8w (379 g/mol) .
Bioactivity Insights: Enzyme Inhibition: While 8t and 8w showed LOX and BChE inhibition, F356-0747’s lack of a sulfanyl group and bulkier 2-methylpropyl substituent could redirect its activity toward other targets, such as kinase or GPCR pathways . Antimicrobial Potential: Benzofuran-oxadiazole hybrids (e.g., 2a) demonstrated antimicrobial effects, but F356-0747’s indole-oxadiazole core may prioritize anticancer or anti-inflammatory applications, as seen in related isatin-oxadiazole hybrids .
Biological Activity
N-(3,4-dimethoxyphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide is a synthetic compound that incorporates various pharmacologically relevant moieties, including an oxadiazole and an indole structure. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by diverse research findings.
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. A study highlighted the effectiveness of oxadiazole derivatives against various bacterial strains, including Mycobacterium tuberculosis and Escherichia coli . The mechanism of action often involves inhibition of fatty acid synthesis through targeting specific enzymes like enoyl-acyl carrier protein reductase (FabI) .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | M. tuberculosis | 4 µM |
| Compound B | E. coli | 16 µM |
| Compound C | S. aureus | 0.125 µg/mL |
Anticancer Activity
The indole structure within the compound has been linked to anticancer properties. Studies have shown that indole derivatives can induce apoptosis in cancer cells and inhibit tumor growth by modulating various signaling pathways . The presence of the oxadiazole ring may enhance these effects due to its ability to interact with multiple biological targets.
Anti-inflammatory Effects
Compounds similar to this compound have demonstrated anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators . This property is particularly relevant in the context of chronic inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
In a study conducted by Dhumal et al. (2016), a series of oxadiazole derivatives were synthesized and tested for their antitubercular activity. The most active compounds displayed MIC values comparable to established antitubercular drugs . Molecular docking studies confirmed their binding affinity to key enzymes involved in mycolic acid synthesis.
Case Study 2: Anticancer Potential
Research by Salama et al. (2020) explored the anticancer potential of oxadiazole derivatives against various cancer cell lines. The derivatives exhibited significant cytotoxicity through apoptosis induction mechanisms, highlighting the therapeutic potential of compounds featuring the oxadiazole moiety .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
